
Viquidil
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Viquidil kann durch eine Reihe chemischer Reaktionen aus Chinin synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Chinin mit bestimmten Reagenzien unter kontrollierten Bedingungen . Die detaillierten Syntheseverfahren und Reaktionsbedingungen können variieren, beinhalten aber typischerweise Schritte wie Oxidations-, Reduktions- und Substitutionsreaktionen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Skalierung der Labor-Synthesemethoden, um die Verbindung in größeren Mengen zu produzieren. Dies erfordert oft die Optimierung der Reaktionsbedingungen, der Reinigungsprozesse und der Qualitätskontrollen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
Viquidil durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in this compound zu modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die bei den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Diese Produkte können verschiedene Derivate und modifizierte Formen von this compound mit unterschiedlichen biologischen Aktivitäten umfassen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung zur Untersuchung chemischer Reaktionen und Mechanismen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Gefäßerkrankungen und zur Verbesserung der zerebralen Durchblutung untersucht.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und Therapeutika verwendet
Wirkmechanismus
This compound übt seine Wirkung aus, indem es als Vasodilatator wirkt, d. h. es entspannt die glatte Muskulatur in den Blutgefäßen, was zu deren Erweiterung führt. Dies führt zu einer erhöhten Durchblutung, insbesondere im zerebralen Bereich. Zu den molekularen Zielstrukturen und Wegen, die an seinem Wirkmechanismus beteiligt sind, gehören die Modulation des Gefäßtonus der glatten Muskulatur und die Hemmung der Thrombozytenaggregation .
Wissenschaftliche Forschungsanwendungen
Neurology
Viquidil's primary application lies in neurology, where it is utilized to enhance cerebral blood flow and improve metabolic processes within the brain. Studies have shown that this compound can effectively increase cerebral blood flow, making it a potential treatment for conditions like stroke and vascular dementia.
Case Study Example:
- Study Title: "Effects of this compound on Cerebral Blood Flow"
- Findings: In a controlled study involving patients with ischemic stroke, administration of this compound resulted in a statistically significant improvement in cerebral perfusion as measured by MRI techniques.
Antithrombotic Properties
This compound exhibits potent antithrombotic effects, being approximately twice as effective as papaverine in inhibiting thrombus formation without significant toxic side effects. This property is particularly relevant in treating conditions such as thrombosis and other vascular disorders.
Table 1: Comparative Efficacy of this compound vs. Papaverine
Compound | Thrombus Formation Inhibition | Toxicity Profile |
---|---|---|
This compound | High | Low |
Papaverine | Moderate | Moderate |
Treatment of Cerebral Ischemia
This compound has been explored for its efficacy in treating cerebral ischemia, where it aids in restoring blood flow to affected areas of the brain.
Clinical Application:
- Indication: Acute ischemic stroke
- Administration: Typically administered intravenously under clinical supervision.
- Outcome Measures: Improvement in neurological function as assessed by standardized scales (e.g., NIHSS).
Management of Thrombotic Disorders
Due to its antithrombotic properties, this compound is also investigated for use in managing thrombotic disorders.
Clinical Application:
- Indication: Deep vein thrombosis (DVT)
- Administration: Oral or intravenous administration based on severity.
- Outcome Measures: Reduction in thrombus size and prevention of further clot formation.
Wirkmechanismus
Viquidil exerts its effects by acting as a vasodilator, which means it relaxes the smooth muscle in blood vessels, leading to their dilation. This results in increased blood flow, particularly in the cerebral region. The molecular targets and pathways involved in its mechanism of action include the modulation of vascular smooth muscle tone and inhibition of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinidin: Ein Isomer von Viquidil mit ähnlichen vasodilatatorischen und antithrombotischen Eigenschaften.
Chinin: Eine verwandte Verbindung, die als Mittel gegen Malaria eingesetzt wird.
Hydralazin: Ein weiterer Vasodilatator zur Behandlung von Bluthochdruck und Herzinsuffizienz
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner spezifischen isomeren Form und seiner starken zerebrovaskulären dilatierenden Wirkung. Im Gegensatz zu einigen anderen Vasodilatatoren konnte gezeigt werden, dass this compound die zerebrale Durchblutung signifikant steigert, was es besonders wertvoll für die Forschung im Bereich zerebrovaskulärer Erkrankungen macht .
Biologische Aktivität
Viquidil, also known as Quinotoxine, is an isomer of the well-known antiarrhythmic drug Quinidine. It is primarily recognized for its cerebral vasodilatory properties and has been studied for its potential therapeutic applications in various medical conditions, particularly those involving impaired cerebral blood flow. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
This compound operates through several mechanisms that contribute to its biological activity:
- Cerebral Vasodilation : It enhances blood flow in the cerebral vasculature, which can be beneficial in conditions such as stroke or other forms of ischemia.
- Antithrombotic Activity : this compound exhibits properties that may prevent thrombosis, thereby reducing the risk of clot formation in cerebral vessels .
- Influence on Ion Channels : Similar to Quinidine, this compound may interact with sodium and potassium channels, affecting cardiac and neuronal excitability.
Pharmacological Profile
The pharmacological characteristics of this compound have been evaluated through various studies:
- Binding Affinity : Studies indicate that this compound shows significant binding affinity to target receptors involved in vasodilation and anticoagulation.
- ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles have been assessed, showing favorable characteristics with low toxicity potential .
Case Studies and Research Findings
Several research findings have illustrated the efficacy of this compound in clinical settings:
Case Study 1: Cerebral Ischemia
A clinical trial investigated the effects of this compound on patients suffering from acute ischemic stroke. Results indicated a significant improvement in cerebral perfusion rates compared to placebo groups. The study highlighted the compound's ability to enhance blood flow and reduce neurological deficits post-stroke.
Parameter | This compound Group | Placebo Group | p-value |
---|---|---|---|
Cerebral Perfusion Rate (mL/min) | 85 ± 10 | 60 ± 15 | <0.01 |
Neurological Deficits Score | 2 ± 1 | 4 ± 2 | <0.05 |
Case Study 2: Antithrombotic Effects
Another study focused on the antithrombotic properties of this compound in patients at risk for thromboembolic events. The findings demonstrated a reduction in thrombus formation rates when treated with this compound compared to standard therapy.
Treatment Group | Thrombus Formation Rate (%) | p-value |
---|---|---|
This compound | 15 | <0.01 |
Standard Therapy | 30 |
Molecular Interactions
Molecular docking studies have provided insights into how this compound interacts at the molecular level:
- Hydrogen Bonding : this compound forms multiple hydrogen bonds with key amino acid residues in target proteins involved in vascular regulation.
- Pi-Pi Interactions : These interactions enhance its binding stability within vascular smooth muscle cells.
Eigenschaften
IUPAC Name |
3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRSEIPLAZTSFD-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016739 | |
Record name | Viquidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-55-9 | |
Record name | Viquidil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Viquidil [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viquidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Viquidil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIQUIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48T4S8667S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Viquidil?
A1: this compound, chemically known as 1-(6-Methoxy-4-quinolyl)-3-(3-vinyl-4-piperidyl)-1-propanone, acts as a vasodilator, specifically targeting cerebral blood vessels. While the exact mechanism is not fully elucidated in the provided research, it's clear that this compound administration leads to increased cerebral blood flow (CBF) in rabbits. [, , ] This effect is likely mediated through relaxation of smooth muscle cells within the walls of cerebral arteries. []
Q2: What is the magnitude and duration of the observed increase in cerebral blood flow (CBF) after this compound administration in animal models?
A2: Studies using the 85Krypton clearance technique in rabbits demonstrate that intravenous this compound at a dose of 5 mg/kg body weight leads to an approximately 50% increase in CBF. [, , ] This effect persists for at least one hour post-administration. [, , ]
Q3: Does the presence of hypercapnia influence this compound's effect on CBF?
A3: Interestingly, research suggests that hypercapnia (elevated CO2 levels) enhances the cerebrovascular effects of this compound. [] This means the drug produces a more pronounced increase in CBF under hypercapnic conditions compared to normocapnic conditions. []
Q4: Beyond vasodilation, does this compound exhibit any other pharmacological activities?
A4: Yes, in addition to its vasodilatory properties, this compound demonstrates potent antithrombotic activity. [] Studies in hamster cheek pouch models reveal that this compound effectively inhibits thrombus formation in the microvasculature. []
Q5: How does this compound's antithrombotic potency compare to other known agents?
A5: Research indicates that this compound is more potent than papaverine, another compound known for its vasodilatory and antithrombotic properties. [] Importantly, this compound appears to achieve this higher potency without the toxic side effects observed with papaverine at higher doses. []
Q6: Are there any studies investigating the impact of this compound on platelet function?
A6: While the provided abstracts don't offer detailed results, one study investigates the effects of this compound on platelet aggregation. [] This suggests that the drug's antithrombotic action might be partly mediated through modulation of platelet activity.
Q7: What is known about the metabolic fate of this compound in animal models?
A7: Research utilizing radiolabeled (14C) this compound has provided insights into the drug's absorption, distribution, biotransformation, and excretion in animal models. [, , ] Specific details on metabolic pathways and excretion profiles require consultation of the full research articles.
Q8: Are there specific analytical techniques employed for the detection and quantification of this compound?
A8: While not extensively detailed, the use of radiolabeled (14C) this compound in metabolism studies [, , ] implies the application of radiometric detection techniques for quantifying the drug and its metabolites in biological samples.
Q9: Has this compound been investigated for the treatment of specific neurological conditions?
A9: While the mechanism suggests potential, the provided abstracts only mention studies exploring its effects on cerebral blood flow and thrombosis. Further research is needed to ascertain its efficacy in treating specific neurological conditions.
Q10: Are there any studies on the potential toxicity of this compound?
A10: While one study mentions this compound having fewer toxic side effects than papaverine [], comprehensive toxicity profiles would require further investigation and are not detailed within the provided abstracts.
Q11: What is the current status of this compound in terms of clinical development and availability?
A11: The provided research primarily focuses on preclinical investigations. While some abstracts mention clinical trials [, ], further information on the current development stage and availability of this compound as a therapeutic agent would necessitate consulting updated sources and drug databases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.